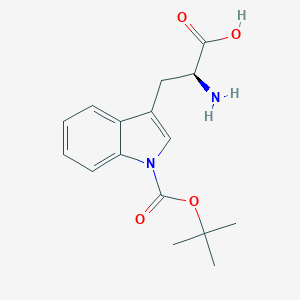

H-Trp(Boc)-OH

Description

BenchChem offers high-quality H-Trp(Boc)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Trp(Boc)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-9-10(8-12(17)14(19)20)11-6-4-5-7-13(11)18/h4-7,9,12H,8,17H2,1-3H3,(H,19,20)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYWUPCCKOVTCFZ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474220 | |

| Record name | (S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146645-63-8 | |

| Record name | 1-[(1,1-Dimethylethoxy)carbonyl]-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146645-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Tryptophan, 1-[(1,1-dimethylethoxy)carbonyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to H-Trp(Boc)-OH: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of H-Trp(Boc)-OH, also known as N(in)-Boc-L-tryptophan. This derivative of the essential amino acid L-tryptophan is a critical building block in modern peptide synthesis, particularly in the development of peptide-based therapeutics and other bioactive molecules. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen prevents unwanted side reactions during peptide chain elongation, ensuring the synthesis of high-fidelity peptides.[1][2][][]

Chemical and Physical Properties

The fundamental chemical and physical properties of H-Trp(Boc)-OH are summarized below. These properties are essential for its handling, storage, and application in synthetic protocols.

| Property | Value |

| IUPAC Name | (2S)-2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid[][] |

| Synonyms | 1-(t-Butoxycarbonyl)-L-tryptophan, (S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid, N(in)-Boc-L-tryptophan[2][][] |

| CAS Number | 146645-63-8[1][2][][5][6][7][8][9] |

| Appearance | White to off-white powder or crystalline solid[1][2][][] |

| Molecular Formula | C₁₆H₂₀N₂O₄[1][2][][6][7][8][9] |

| Molecular Weight | 304.34 g/mol [1][2][7][8] |

| Melting Point | 248-254 °C[] |

| Boiling Point | 476.7 ± 55.0 °C (Predicted)[][5] |

| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[2][5][6] |

| pKa | 2.21 ± 0.10 (Predicted)[5] |

| Storage | Store at 2-8°C in a cool, dry place, away from light and moisture.[][][5] |

Chemical Structure

The structural identifiers for H-Trp(Boc)-OH provide a unique chemical description of the molecule, which is crucial for database searches and structural analysis.

| Identifier | String |

| SMILES | CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C--INVALID-LINK--N[7] |

| InChI | InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-9-10(8-12(17)14(19)20)11-6-4-5-7-13(11)18/h4-7,9,12H,8,17H2,1-3H3,(H,19,20)/t12-/m0/s1[] |

| InChI Key | DYWUPCCKOVTCFZ-LBPRGKRZSA-N[] |

Applications in Peptide Synthesis and Drug Development

H-Trp(Boc)-OH is an indispensable reagent in the field of peptide chemistry.[10] Its primary application is in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the assembly of peptides.[1][2][]

-

Indole Side-Chain Protection : The tryptophan indole side chain is susceptible to modification during the acidic conditions used for the removal of other protecting groups in peptide synthesis. The Boc group on the indole nitrogen effectively shields it from such unwanted side reactions.[][]

-

Therapeutic Peptides : This protected amino acid is crucial for the synthesis of therapeutic peptides, where the integrity of each amino acid residue is paramount for biological activity.[1]

-

Biochemical Studies : It is used to produce peptides for various research applications, including protein engineering and bioconjugation studies.[1][2]

-

Antiproliferative Research : H-Trp(Boc)-OH has been investigated as an antiproliferative molecule and has shown cytotoxic effects on cancer cells in culture.[5][7]

The workflow below illustrates the integration of H-Trp(Boc)-OH into a standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) cycle.

Caption: General workflow for incorporating H-Trp(Boc)-OH in SPPS.

Experimental Protocols

Synthesis of N(in)-Boc-L-tryptophan

The synthesis of H-Trp(Boc)-OH involves the selective protection of the indole nitrogen of L-tryptophan. A general procedure is outlined below, based on established methods for Boc protection of indoles.[11][12][13]

Materials:

-

L-tryptophan

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-Dimethylaminopyridine (DMAP) or a suitable base (e.g., NaOH, NaHCO₃)

-

Solvent (e.g., Acetonitrile, Dioxane/Water mixture)

-

Acid for pH adjustment (e.g., HCl)

-

Ethyl acetate for extraction

Procedure:

-

Dissolve L-tryptophan in an appropriate solvent system (e.g., a 1:1 mixture of water and dioxane).[11]

-

Add a base, such as 1M NaOH, to the solution.[11]

-

Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture. The reaction is typically stirred at room temperature for several hours (e.g., 24 hours).[11]

-

Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, adjust the pH of the mixture to acidic (e.g., pH 2.4) using aqueous HCl to precipitate the product.[11]

-

Extract the product into an organic solvent like ethyl acetate.[11]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization or column chromatography.

Note: The above protocol is a general representation. Specific conditions, such as the equivalents of reagents and reaction times, may need to be optimized.

Deprotection of the Indole Boc Group

The Boc group is acid-labile and is typically removed during the final cleavage step of peptide synthesis from the solid support, using a strong acid like trifluoroacetic acid (TFA).[13]

Materials:

-

Boc-protected peptidyl-resin

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT))

-

Cold diethyl ether

Procedure:

-

Swell the dried peptidyl-resin in a suitable solvent like dichloromethane (DCM) if necessary.

-

Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS. The presence of scavengers is critical to prevent the reattachment of the Boc carbocation to sensitive residues like tryptophan.

-

Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 1-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet again with cold ether to remove residual scavengers and byproducts.

-

Dry the peptide pellet under vacuum.

The diagram below illustrates the acid-catalyzed deprotection mechanism.

References

- 1. H-Trp(Boc)-OH [myskinrecipes.com]

- 2. H-Trp(Boc)-OH - SRIRAMCHEM [sriramchem.com]

- 5. H-TRP(BOC)-OH | 146645-63-8 [chemicalbook.com]

- 6. H-Trp(Boc)-OH | CAS:146645-63-8 | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. H-Trp(Boc)-OH | 146645-63-8 | FN48185 | Biosynth [biosynth.com]

- 8. 146645-63-8 | H-Trp(Boc)-OH - Moldb [moldb.com]

- 9. peptide.com [peptide.com]

- 10. nbinno.com [nbinno.com]

- 11. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN113861097A - Synthesis method of multi-configuration 1-Boc-N-Fmoc tryptophan compound - Google Patents [patents.google.com]

- 13. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to H-Trp(Boc)-OH (CAS Number 146645-63-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Trp(Boc)-OH, with the CAS number 146645-63-8, is a chemically modified derivative of the essential amino acid L-tryptophan.[1][2][] Its systematic IUPAC name is (2S)-2-amino-3-[1-(tert-butoxycarbonyl)-1H-indol-3-yl]propanoic acid.[1][] This compound plays a pivotal role in the field of peptide chemistry, particularly in solid-phase peptide synthesis (SPPS).[][4][5][6] The strategic placement of a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen of the tryptophan side chain is a key feature of this molecule.[][6] This protection is crucial for preventing undesirable side reactions during the iterative process of peptide chain elongation, thereby ensuring the synthesis of high-purity peptides.[][4] Consequently, H-Trp(Boc)-OH is an indispensable tool for researchers and developers in the creation of novel therapeutic peptides and complex biomolecules for a wide range of applications in pharmaceuticals and biotechnology.[4][7][8]

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of H-Trp(Boc)-OH is presented in the table below. This data is essential for its handling, storage, and application in chemical synthesis.

| Property | Value | References |

| CAS Number | 146645-63-8 | [1][2][5][7][9] |

| Molecular Formula | C16H20N2O4 | [4][7][9] |

| Molecular Weight | 304.34 g/mol | [4][7][10][9] |

| Appearance | White to off-white powder/crystalline solid | [][4][5] |

| Purity | Typically ≥95% - ≥99% (by HPLC or TLC) | [4][9][11] |

| Solubility | Soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, DMF, and Acetone.[5][10][11] | [5][10][11] |

| Storage Conditions | Store in a cool, dry, and dark place. Recommended storage temperatures range from room temperature to 2-8 °C.[][5][11] | [][5][11] |

Role in Peptide Synthesis

The primary application of H-Trp(Boc)-OH is in solid-phase peptide synthesis (SPPS), a cornerstone technique for the artificial production of peptides.[][4][5] In SPPS, amino acids are sequentially added to a growing peptide chain that is covalently attached to a solid resin support. The use of protecting groups is fundamental to this process to ensure the formation of the correct peptide sequence.

The Boc group on the indole nitrogen of H-Trp(Boc)-OH serves as a stable protecting group that prevents the nucleophilic indole side chain from participating in unwanted reactions during the coupling steps.[][6] This is particularly important as the indole ring of tryptophan can be susceptible to modification under the acidic conditions often used for the removal of Nα-protecting groups in Boc-based SPPS.[12]

The general workflow for incorporating H-Trp(Boc)-OH into a peptide chain via SPPS is illustrated in the following diagram.

Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating H-Trp(Boc)-OH.

Experimental Protocols

Synthesis of a Trivalent Arg-Trp Antimicrobial Peptide (General Overview)

This section provides a general overview of the synthesis of a trivalent arginine-tryptophan based antimicrobial peptide, which utilizes a Boc-protected tryptophan derivative in its assembly.

Materials:

-

2-Chlorotrityl chloride resin

-

Fmoc-protected amino acids (including a Boc-protected Tryptophan derivative)

-

Coupling agents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

-

Cleavage cocktail: A mixture including Trifluoroacetic acid (TFA), triisopropylsilane (TIS), water, thioanisole, phenol, and 2-mercaptoethanol.[1]

-

Propargylamine

Procedure:

-

Resin Preparation and First Amino Acid Coupling: The synthesis is initiated on a 2-chlorotrityl chloride resin. The first Fmoc-protected amino acid is coupled to the resin.

-

Peptide Chain Elongation: The peptide is synthesized via standard solid-phase peptide synthesis (SPPS) protocols. This involves sequential steps of Fmoc deprotection and coupling of the subsequent Fmoc-protected amino acids, including the Boc-protected tryptophan derivative. PyBOP is used as the coupling agent.

-

Coupling of Propargylamine: After the linear peptide sequence is assembled, propargylamine is coupled to the N-terminus.

-

Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and all side-chain protecting groups (including the Boc group on the tryptophan) are removed simultaneously. This is achieved by treating the resin with a cleavage cocktail containing a strong acid (TFA) and a combination of scavengers to prevent side reactions.

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final purified peptide is characterized by mass spectrometry (MS) and HPLC to confirm its identity and purity.[1]

General Peptide Coupling in Solution Phase

This protocol describes a general method for forming a peptide bond in solution using a Boc-protected amino acid.

Materials:

-

Boc-protected amino acid (e.g., H-Trp(Boc)-OH)

-

Amino acid methyl ester hydrochloride

-

Coupling agent: TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)

-

HOBt·H₂O (Hydroxybenzotriazole hydrate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: Ethyl acetate

Procedure:

-

Activation: The Boc-protected amino acid (1 mmol), TBTU (1.1 mmol), and HOBt·H₂O are stirred in ethyl acetate (7 mL) for 10 minutes to activate the carboxylic acid.

-

Coupling: The amino acid methyl ester (1.2 mmol) and DIPEA (3 mmol) are added to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred for 12 hours, and its progress is monitored by thin-layer chromatography (TLC).

-

Work-up: The product is extracted with ethyl acetate, and the organic phase is washed and dried.

-

Purification and Characterization: The final dipeptide is purified and characterized by spectroscopic methods such as NMR and mass spectrometry.

Biological Activity and Signaling Pathways

Peptides incorporating tryptophan residues are known to exhibit a wide range of biological activities, including antimicrobial and cell-penetrating properties. The indole side chain of tryptophan can play a crucial role in the interaction of these peptides with biological membranes and receptors.

For instance, certain tryptophan-containing antimicrobial peptides are thought to exert their effect by disrupting the bacterial cell membrane. While a specific signaling pathway for a peptide synthesized with H-Trp(Boc)-OH is not detailed in the available literature, a general representation of a common pathway modulated by bioactive peptides, such as a G-protein coupled receptor (GPCR) signaling pathway, is illustrated below.

References

- 1. rsc.org [rsc.org]

- 2. youtube.com [youtube.com]

- 4. WO2013057736A2 - Preparation of eptifibatide peptide - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 146645-63-8 | H-Trp(Boc)-OH - Moldb [moldb.com]

- 11. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Physicochemical Properties of H-Trp(Boc)-OH

An In-depth Technical Guide to H-Trp(Boc)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-tert-butyloxycarbonyl-L-tryptophan, commonly abbreviated as H-Trp(Boc)-OH. It is a crucial derivative of the amino acid tryptophan, widely utilized in synthetic chemistry, particularly in the field of peptide synthesis. This document details its physicochemical properties, applications, and a generalized experimental protocol for its use.

H-Trp(Boc)-OH is a white to off-white powder.[][2] Its key properties are summarized below for easy reference. The tert-butyloxycarbonyl (Boc) protecting group is attached to the indole nitrogen of the tryptophan side chain, a critical feature for its application in peptide synthesis.[][2]

| Property | Value |

| CAS Number | 146645-63-8[][3][4][5] |

| Molecular Formula | C₁₆H₂₀N₂O₄[][3][4] |

| Molecular Weight | 304.34 g/mol [2][3][6] (also reported as 304.35 and 304.4)[][4] |

| Appearance | White to off-white powder[][2] |

| Melting Point | 248-254 °C[] |

| Boiling Point | 476.7±55.0 °C (Predicted)[7] |

| Density | 1.25±0.1 g/cm³ (Predicted)[7] |

| Purity | ≥98% or ≥99% (HPLC)[][2][3] |

| Solubility | Soluble in DMF, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[2][7][8] |

| Storage | Store at 2-8 °C in a dark, inert atmosphere[][7] |

| IUPAC Name | (2S)-2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid[] |

| Synonyms | 1-(t-Butoxycarbonyl)-L-tryptophan, Nin-Boc-L-tryptophan[] |

Core Applications in Drug Development and Research

H-Trp(Boc)-OH is an indispensable building block in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and biotechnology.[2][9][10] The primary function of the Boc group on the indole side chain is to prevent unwanted side reactions during the peptide chain elongation process.[][2][11]

In the widely used Fmoc/tBu orthogonal protection strategy, the temporary Nα-Fmoc group is removed with a mild base (e.g., piperidine), while the more permanent side-chain protecting groups (like Boc and tBu) remain intact.[11][12] The tryptophan indole ring is susceptible to modification, particularly alkylation, during the acidic cleavage step required at the end of the synthesis.[11][13] The Boc group on the indole nitrogen effectively shields it from such side reactions, ensuring the integrity of the final peptide product.[11][13]

This protected amino acid is therefore critical for the synthesis of:

-

Peptide libraries for screening and drug discovery. [2]

-

Complex biomolecules and engineered proteins. [2]

-

Molecules with antiproliferative and cytotoxic effects for cancer research. [6][7][14]

Experimental Protocols

The following is a generalized protocol for the incorporation of H-Trp(Boc)-OH into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis (SPPS).

Protocol 1: Manual Fmoc-SPPS Coupling of H-Trp(Boc)-OH

Materials:

-

Rink Amide resin (or other suitable solid support)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% Piperidine in DMF (v/v)

-

Fmoc-Trp(Boc)-OH

-

Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)[13]

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Washing solvents (DMF, DCM)

-

Reaction vessel with a frit

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.[13]

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.[13]

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for another 15 minutes to ensure complete removal of the Fmoc group.[13]

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[13]

-

-

Coupling of H-Trp(Boc)-OH:

-

In a separate vial, pre-activate the amino acid. Dissolve Fmoc-Trp(Boc)-OH (e.g., 3 equivalents relative to resin loading), HBTU (e.g., 3 eq.), and DIPEA (e.g., 6 eq.) in a minimal amount of DMF.[13]

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture for 1-2 hours to allow the coupling reaction to proceed to completion.[13] A ninhydrin test can be performed to check for completeness.

-

-

Washing:

-

Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

Diagrams and Workflows

Visual representations of the chemical logic and experimental processes are provided below using the DOT language.

Caption: Logical diagram illustrating the prevention of side reactions by using the Boc protecting group on the tryptophan indole side chain during peptide synthesis.

Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis (SPPS), showing the iterative cycle of deprotection, washing, and coupling steps.

References

- 2. H-Trp(Boc)-OH - SRIRAMCHEM [sriramchem.com]

- 3. 146645-63-8 | H-Trp(Boc)-OH - Moldb [moldb.com]

- 4. peptide.com [peptide.com]

- 5. calpaclab.com [calpaclab.com]

- 6. H-Trp(Boc)-OH | 146645-63-8 | FN48185 | Biosynth [biosynth.com]

- 7. H-TRP(BOC)-OH | 146645-63-8 [chemicalbook.com]

- 8. H-Trp(Boc)-OH | CAS:146645-63-8 | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. H-Trp(Boc)-OH [myskinrecipes.com]

- 10. nbinno.com [nbinno.com]

- 11. peptide.com [peptide.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. nbinno.com [nbinno.com]

H-Trp(Boc)-OH: A Technical Guide to Solubility in DMF and DMSO

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of N-α-(tert-Butoxycarbonyl)-L-tryptophan (H-Trp(Boc)-OH) in the common laboratory solvents Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO). This document is intended to be a valuable resource for researchers and professionals in peptide synthesis, drug development, and other scientific disciplines where the precise handling and dissolution of protected amino acids are critical.

Core Concepts: Understanding the Solubility of H-Trp(Boc)-OH

H-Trp(Boc)-OH is a derivative of the essential amino acid L-tryptophan, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection is a cornerstone of peptide synthesis, preventing unwanted reactions at the amine terminus while peptide bonds are formed at the carboxyl terminus. The solubility of H-Trp(Boc)-OH is governed by the physicochemical properties of its components: the bulky, hydrophobic Boc group and the aromatic indole side chain of the tryptophan residue, combined with the polar carboxylic acid and the secondary amine.

The choice of solvent is critical for the successful application of H-Trp(Boc)-OH in synthetic protocols. DMF and DMSO are polar aprotic solvents widely used in peptide synthesis due to their excellent solvating power for a broad range of organic molecules, including protected amino acids.

Quantitative and Qualitative Solubility Data

While precise quantitative solubility data for H-Trp(Boc)-OH is not extensively documented in publicly available literature, a combination of qualitative descriptions and semi-quantitative data for closely related compounds provides a strong indication of its solubility characteristics.

Multiple sources confirm that H-Trp(Boc)-OH is generally considered to be soluble in both DMF and DMSO.[1][2][3] This is a common characteristic for many Boc-protected amino acids.[4]

For a structurally similar compound, Boc-Trp(Boc)-OH (where the indole nitrogen is also protected with a Boc group), a solubility of 1 mmole in 2 ml of DMF has been reported, indicating good solubility at this concentration.[5][6] While not identical, this provides a useful reference point for H-Trp(Boc)-OH.

The following table summarizes the available solubility information.

| Compound | Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |

| H-Trp(Boc)-OH | DMF | Soluble[2][3] | - | General statement of solubility. |

| H-Trp(Boc)-OH | DMSO | Soluble[1][2] | - | General statement of solubility. |

| Boc-Trp(Boc)-OH | DMF | "Clearly soluble" at 1 mmole in 2 ml[5][6] | ~0.5 M | Data for a related compound. |

It is important to note that solubility can be influenced by factors such as the purity of both the solute and the solvent, temperature, and the presence of moisture. For applications requiring precise concentrations, it is highly recommended to perform experimental solubility determination under the specific conditions of your laboratory.

Experimental Protocol for Solubility Determination

For researchers who require precise solubility data for their specific applications, the following gravimetric method provides a reliable experimental protocol.

Objective: To determine the saturation solubility of H-Trp(Boc)-OH in a given organic solvent (DMF or DMSO) at a specific temperature.

Materials:

-

H-Trp(Boc)-OH (solid, high purity)

-

Solvent of interest (DMF or DMSO, anhydrous grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars or a vortex mixer

-

Constant temperature bath or incubator

-

Centrifuge capable of holding the vials

-

Calibrated pipettes

-

Drying oven or vacuum desiccator

-

Pre-weighed sample vials for residue determination

Procedure:

-

Sample Preparation:

-

Add an excess amount of H-Trp(Boc)-OH to a vial. The presence of undissolved solid is crucial to ensure that saturation is achieved.

-

Record the initial mass of H-Trp(Boc)-OH added.

-

-

Dissolution:

-

Add a known volume of the solvent (e.g., 2 mL of DMF or DMSO) to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

-

Stir the mixture vigorously using a magnetic stirrer for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached. The solution should remain in contact with the excess solid throughout this period.

-

-

Separation of Saturated Solution:

-

After the equilibration period, remove the vial from the stirrer and let the undissolved solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a moderate speed (e.g., 3000 rpm) for 10-15 minutes.

-

-

Gravimetric Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette. Be cautious not to disturb the solid pellet at the bottom of the vial.

-

Transfer the aliquot of the saturated solution to a pre-weighed, clean, and dry vial. Record the exact volume transferred.

-

Place the vial containing the aliquot in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the H-Trp(Boc)-OH (e.g., 50-60 °C under vacuum).

-

Once the solvent has completely evaporated, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dried residue. Repeat the drying and weighing cycles until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved H-Trp(Boc)-OH by subtracting the initial mass of the empty vial from the final mass of the vial with the dried residue.

-

The solubility can then be expressed in various units, such as mg/mL or g/100mL, by dividing the mass of the dissolved solid by the volume of the aliquot taken.

Solubility (mg/mL) = (Mass of residue (mg)) / (Volume of aliquot (mL))

-

Mandatory Visualizations

The following diagrams provide a visual representation of the experimental workflow for solubility determination and the logical relationships in assessing the solubility of H-Trp(Boc)-OH.

Caption: Experimental workflow for the gravimetric determination of H-Trp(Boc)-OH solubility.

Caption: Logical relationships in the assessment of H-Trp(Boc)-OH solubility.

References

- 1. N-[(tert-Butoxy)carbonyl]-L-tryptophan | 13139-14-5 [chemicalbook.com]

- 2. Boc-L-Tryptophan (Boc-Trp-OH) BP EP USP CAS 13139-14-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. chembk.com [chembk.com]

- 6. Boc-Trp(Boc)-OH Novabiochem 144599-95-1 [sigmaaldrich.com]

An In-depth Technical Guide on the Stability and Storage of H-Trp(Boc)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-tert-Butoxycarbonyl-L-tryptophan (H-Trp(Boc)-OH). A thorough understanding of its chemical stability is paramount for its effective use in peptide synthesis and other applications in drug development, ensuring the integrity and purity of the final products.

Physicochemical Properties and Storage Conditions

H-Trp(Boc)-OH is a white to off-white crystalline solid.[1] Proper storage is crucial to maintain its stability and prevent degradation. The recommended storage conditions are summarized in the table below.

| Parameter | Recommended Condition | Source(s) |

| Temperature | 2-8°C or in a cool, dry place. | |

| Atmosphere | Store in a tightly sealed container. | |

| Light | Protect from light. | |

| Moisture | Store away from moisture. |

Adherence to these storage conditions minimizes the risk of degradation, ensuring the long-term purity and reactivity of the compound.

Chemical Stability and Degradation Pathways

The stability of H-Trp(Boc)-OH is primarily influenced by the chemical properties of the tert-butoxycarbonyl (Boc) protecting group and the indole side chain of the tryptophan residue.

Stability of the Boc Protecting Group

The Boc group is known for its stability in basic and nucleophilic environments. However, it is labile under acidic conditions, which is a key feature for its use in peptide synthesis as it allows for selective deprotection.[2] The cleavage of the Boc group proceeds via an acid-catalyzed mechanism, typically using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4] The reaction rate of Boc cleavage has been found to have a second-order dependence on the concentration of HCl.[3][4]

Stability of the Tryptophan Side Chain

The indole side chain of tryptophan is susceptible to oxidation and photolytic degradation.[5] Exposure to light, particularly UV radiation, and oxidizing agents can lead to the formation of various degradation products, including N-formylkynurenine (NFK) and kynurenine (Kyn).[5][6] These degradation pathways can compromise the integrity of peptides containing tryptophan.

Overall Degradation Pathway

The degradation of H-Trp(Boc)-OH can be initiated by either the cleavage of the Boc group under acidic conditions or the degradation of the tryptophan side chain through oxidation or photolysis. The following diagram illustrates the potential degradation pathways.

References

- 1. Boc-Trp-OH = 99.0 TLC 13139-14-5 [sigmaaldrich.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of Tryptophan Metabolites in Serum Using Wide-Isolation Strategies for UHPLC-HRMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of H-Trp(Boc)-OH in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

H-Trp(Boc)-OH, chemically known as Nα-tert-butyloxycarbonyl-L-tryptophan, is a pivotal building block in the field of peptide science. Its unique structure, featuring a Boc protecting group on the indole nitrogen of tryptophan, makes it an indispensable tool for the precise synthesis of peptides and peptidomimetics. This guide provides an in-depth overview of its applications in research, detailed experimental protocols, and its role in the development of novel therapeutics.

Core Applications in Research

The primary application of H-Trp(Boc)-OH lies in its use as a protected amino acid in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[1][2] The tert-butyloxycarbonyl (Boc) group is crucial for preventing unwanted side reactions at the indole nitrogen of the tryptophan side chain during the peptide elongation process.[2] This protection is vital for maintaining the integrity of the synthesized peptide and achieving high purity and yield.

The incorporation of tryptophan residues is critical for the biological activity of many peptides. Consequently, H-Trp(Boc)-OH is instrumental in the synthesis of a wide array of bioactive peptides, including:

-

Therapeutic Peptides: Many peptide-based drugs under investigation or in clinical use contain tryptophan. H-Trp(Boc)-OH serves as a key component in their synthesis.

-

Antimicrobial Peptides (AMPs): Research has shown that Boc-protected dipeptides containing tryptophan exhibit broad-spectrum antibacterial activity, highlighting their potential in combating antibiotic resistance.[3]

-

Anticancer Peptides: Derivatives of H-Trp(Boc)-OH have been explored for their antiproliferative and cytotoxic effects on cancer cells, making it a valuable tool in oncology research.

Physicochemical Properties and Specifications

Below is a summary of the key physicochemical properties of H-Trp(Boc)-OH.

| Property | Value |

| CAS Number | 146645-63-8 |

| Molecular Formula | C₁₆H₂₀N₂O₄ |

| Molecular Weight | 304.34 g/mol |

| Appearance | White to off-white crystalline solid |

| Purity | ≥98% |

| Solubility | Soluble in DMF, DMSO, and other common peptide synthesis solvents |

| Storage | Store in a cool, dry place, away from light and moisture |

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The following sections provide a detailed methodology for the use of H-Trp(Boc)-OH in Boc-SPPS.

Boc-SPPS Workflow

The general workflow for Boc-SPPS involves a cyclical process of deprotection, neutralization, and coupling, followed by a final cleavage step.

Detailed Methodologies

1. Resin Preparation and Swelling

The choice of resin is dependent on whether a C-terminal acid or amide is desired. Merrifield resin is commonly used for peptide acids, while MBHA or BHA resins are used for peptide amides.[5]

| Step | Parameter | Description |

| Resin Type | Merrifield (for peptide acid) or MBHA/BHA (for peptide amide) | Select based on the desired C-terminus of the peptide. |

| Solvent | Dichloromethane (DCM) | For polystyrene-based resins. |

| Procedure | Place the resin in a reaction vessel and add DCM to completely cover it. | |

| Time | 30-60 minutes | Allow the resin to swell at room temperature with gentle agitation. |

| Post-swelling | Drain the solvent by filtration. | The resin is now ready for the first amino acid coupling. |

2. Nα-Boc Deprotection

This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.[5]

| Step | Reagent | Concentration | Time |

| Pre-wash | Trifluoroacetic acid (TFA) in DCM | 50% (v/v) | 5 minutes |

| Deprotection | Trifluoroacetic acid (TFA) in DCM | 50% (v/v) | 15-25 minutes |

| Washing | DCM followed by Isopropanol (IPA) | - | - |

For sequences containing tryptophan, it is recommended to add a scavenger to the deprotection solution to prevent side reactions.[5]

| Scavenger | Concentration |

| Dithioethane (DTE) | 0.5% |

3. Neutralization

The deprotection step leaves the N-terminal amine as a trifluoroacetate salt, which must be neutralized to the free amine before the next coupling step.[5]

| Reagent | Concentration | Repetitions |

| Diisopropylethylamine (DIEA) in DCM | 10% (v/v) | 2 |

| Post-neutralization | Wash with DCM and/or DMF | - |

4. Peptide Coupling

In this step, H-Trp(Boc)-OH (or another Boc-protected amino acid) is activated and coupled to the free N-terminal amine of the resin-bound peptide.[5]

| Reagent | Equivalents |

| Nα-Boc protected amino acid (e.g., H-Trp(Boc)-OH) | 2-4 |

| Coupling agent (e.g., HBTU, HOBt) | 1 |

| Base (e.g., DIEA) | 4-6 |

| Solvent | DMF or DCM/DMF mixture |

| Reaction Time | 1-2 hours at room temperature |

| Monitoring | Kaiser (ninhydrin) test to detect free amines |

5. Final Cleavage and Deprotection

This final step cleaves the completed peptide from the resin and removes the side-chain protecting groups.

| Reagent | Description |

| Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) | Strong acids used to cleave the peptide from the resin and remove side-chain protecting groups. |

| Scavengers | A cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT) is used to prevent side reactions with sensitive residues like tryptophan. |

| Post-cleavage | The crude peptide is precipitated with cold diethyl ether, collected, and washed. |

6. Purification

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

Application in Drug Discovery: Antimicrobial Peptides

The tryptophan side chain plays a crucial role in the mechanism of action of many antimicrobial peptides (AMPs). Its hydrophobic and aromatic nature facilitates the interaction of the peptide with the bacterial cell membrane, leading to membrane disruption and cell death. The synthesis of AMPs containing tryptophan often utilizes H-Trp(Boc)-OH to ensure the correct incorporation of this critical residue.

Recent studies have demonstrated that even short, Boc-protected dipeptides containing tryptophan, such as Boc-Phe-Trp-OMe and Boc-Trp-Trp-OMe, possess significant antibacterial and antibiofilm activities against both Gram-positive and Gram-negative bacteria.[3] This opens up new avenues for the development of novel antimicrobial agents.

Conclusion

H-Trp(Boc)-OH is a cornerstone of modern peptide synthesis, enabling the precise and efficient construction of complex peptides for a wide range of research and therapeutic applications. Its role in preventing side reactions involving the indole side chain of tryptophan is critical for the synthesis of high-purity peptides. As the field of peptide-based drug discovery continues to expand, the importance of high-quality protected amino acids like H-Trp(Boc)-OH will only continue to grow, facilitating the development of the next generation of peptide therapeutics.

References

- 1. Synthesis and Biological Activity of Novel α-Conotoxins Derived from Endemic Polynesian Cone Snails - PMC [pmc.ncbi.nlm.nih.gov]

- 2. H-Trp(Boc)-OH - SRIRAMCHEM [sriramchem.com]

- 3. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 5. benchchem.com [benchchem.com]

A Technical Guide to the Indole Protection of Tryptophan using H-Trp(Boc)-OH

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides containing tryptophan (Trp) presents a significant challenge in Solid-Phase Peptide Synthesis (SPPS), particularly when using the acid-labile side-chain protecting groups common in the Fmoc/tBu strategy. The electron-rich indole side chain of tryptophan is highly susceptible to oxidation and electrophilic attack by carbocations generated during the acidic cleavage of other protecting groups. This can lead to undesired side products, reducing the yield and purity of the target peptide.

To mitigate these side reactions, the indole nitrogen is protected, most commonly with the tert-butyloxycarbonyl (Boc) group. The resulting derivative, Fmoc-Trp(Boc)-OH, is a cornerstone for the successful synthesis of complex, tryptophan-containing peptides.[1][2][3] This guide provides an in-depth examination of the chemical mechanism, stability, and application of N-in-Boc protection for tryptophan.

The Mechanism of Indole Protection

The protection of the tryptophan indole nitrogen is achieved by reacting Nα-Fmoc-L-tryptophan with di-tert-butyl dicarbonate ((Boc)₂O). The reaction is typically catalyzed by a mild base, such as 4-dimethylaminopyridine (DMAP), in an organic solvent like acetonitrile (MeCN).[4] The catalyst activates the indole nitrogen, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the (Boc)₂O anhydride. This results in the formation of Fmoc-L-Trp(Boc)-OH with high efficiency.[4]

Caption: Mechanism for Boc protection of the tryptophan indole.

Stability and Orthogonality in Fmoc-SPPS

The key advantage of the N-in-Boc group is its orthogonality with the Nα-Fmoc protecting group. The Boc group is stable under the mild basic conditions required for Fmoc removal (e.g., 20% piperidine in DMF) but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[4][] This allows for the selective deprotection of the alpha-amino group at each step of peptide elongation without affecting the indole protection.

| Condition / Reagent | Stability of N-in-Boc Group | Purpose in Fmoc-SPPS |

| 20% Piperidine in DMF | Stable | Nα-Fmoc group removal |

| Coupling Reagents (HBTU, DIC) | Stable | Peptide bond formation |

| Trifluoroacetic Acid (TFA) | Labile | Final cleavage & side-chain deprotection |

| Catalytic Hydrogenation | Partially Destroyed [6] | Not compatible |

Table 1. Stability of the N-in-Boc protecting group under common SPPS conditions.

The protection afforded by the Boc group effectively suppresses common side reactions involving the tryptophan indole during final cleavage.

| Side Reaction | Without N-in-Boc Protection | With N-in-Boc Protection |

| Alkylation (tert-butylation) | High risk from tBu⁺ cations | Suppressed |

| Sulfonation | Risk from Arg(Pbf/Pmc) deprotection | Suppressed |

| Oxidation | Susceptible | Suppressed |

Table 2. Suppression of common tryptophan side reactions by N-in-Boc protection.

The Mechanism of Deprotection and the Carbamic Acid Intermediate

During the final cleavage step, the peptide is treated with a strong acid, typically TFA. The N-in-Boc group is cleaved, but not instantaneously. The process involves two key stages:

-

Formation of a Carbamic Acid Intermediate: The acid protonates the Boc group, leading to its cleavage and the formation of a transient N-in-carboxy indole, which is a carbamic acid derivative.[3][7]

-

Temporal Protection: This carbamic acid is an electron-withdrawing group that deactivates the indole ring, protecting it from attack by reactive carbocations (e.g., tBu⁺) generated simultaneously from other side-chain protecting groups.[8] This intermediate is stable enough to persist through the acidic cleavage cocktail.[8]

-

Final Deprotection: The unstable carbamic acid decomposes, releasing carbon dioxide (CO₂) during aqueous work-up or neutralization, to yield the native, unprotected tryptophan residue.[7][8]

Caption: Deprotection mechanism of N-in-Boc-Tryptophan via a carbamic acid intermediate.

Role of Scavengers in the Cleavage Cocktail

Even with the use of Fmoc-Trp(Boc)-OH, scavengers are essential components of the final cleavage cocktail. While the carbamic acid intermediate protects the tryptophan, other sensitive residues like methionine, cysteine, and tyrosine are still vulnerable to alkylation by carbocations generated from resin linkers and other protecting groups (e.g., Pbf from Arginine, tBu from Asp, Glu, Ser, Thr, Tyr).[9] Scavengers act by trapping these highly reactive electrophiles.[9]

| Scavenger | Target Electrophiles / Side Reactions | Typical Concentration |

| Triisopropylsilane (TIS) | Carbocations (e.g., tBu⁺), reduces oxidation | 2.5% - 5% |

| Water (H₂O) | Carbocations, aids in Trityl (Trt) group removal | 2.5% - 5% |

| 1,2-Ethanedithiol (EDT) | Trityl and Pbf groups, prevents Trp oxidation | 2.5% |

| Phenol / Thioanisole | Carbocations, particularly for Arg(Pmc/Mtr) | 5% |

Table 3. Common scavengers and their functions in TFA cleavage cocktails.[9][10] A standard, effective, and low-odor cocktail for most sequences containing Trp(Boc) is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .[10]

Experimental Protocols

Protocol 1: Synthesis of Fmoc-L-Trp(Boc)-OH

This protocol is based on the method described by Franzén et al.[4]

-

Dissolution: Dissolve Fmoc-L-Trp-OH (1 equivalent) in acetonitrile (MeCN).

-

Addition of Reagents: Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution.

-

Protection Reaction: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.05 equivalents) to the mixture. A larger excess of (Boc)₂O should be avoided as it may lead to side products.[4]

-

Stirring: Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Work-up: Evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild acid (e.g., 1M HCl) and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate to yield the crude product. Purify by silica gel chromatography if necessary to obtain pure Fmoc-L-Trp(Boc)-OH.

Protocol 2: Final Cleavage and Deprotection from Resin

This protocol outlines the final cleavage of a peptide containing Trp(Boc) and other standard acid-labile protecting groups.

-

Resin Preparation: After synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) and dry it under a stream of nitrogen.

-

Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail. For a standard peptide, use TFA/TIS/H₂O (95:2.5:2.5, v/v/v) . Prepare the cocktail fresh just before use.

-

Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.

-

Peptide Collection: Filter the resin and collect the filtrate containing the cleaved peptide into a clean centrifuge tube.

-

Precipitation: Precipitate the crude peptide by adding the TFA solution dropwise to a large volume (approx. 10x the TFA volume) of cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether.

-

Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleaved protecting groups.

-

Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

Integrated Workflow in Fmoc-SPPS

The use of Fmoc-Trp(Boc)-OH integrates seamlessly into the standard Fmoc-SPPS cycle, providing robust protection from the coupling step through to final cleavage.

Caption: Logical workflow of using Fmoc-Trp(Boc)-OH in an Fmoc-SPPS cycle.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chempep.com [chempep.com]

- 4. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures - Google Patents [patents.google.com]

- 7. peptide.com [peptide.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

The Indispensable Guardian: A Technical Guide to the Role of the Boc Protecting Group on Tryptophan

For Immediate Release

In the intricate world of peptide synthesis and drug development, the strategic protection of reactive amino acid side chains is paramount to achieving high-purity, desired peptide sequences. Among these, the indole ring of tryptophan presents a significant challenge due to its susceptibility to oxidation and electrophilic attack. This technical guide provides an in-depth exploration of the tert-butyloxycarbonyl (Boc) group as a robust protecting strategy for the tryptophan indole nitrogen (N-in), a critical tool for researchers, scientists, and drug development professionals.

The primary role of the Boc group on the tryptophan side chain is to shield the nucleophilic indole ring from undesirable side reactions during peptide synthesis.[1][2][3] This protection is crucial in both Boc and Fmoc solid-phase peptide synthesis (SPPS) strategies to prevent modification of the tryptophan residue, which can lead to impurities and compromised peptide activity.[4]

Preventing Unwanted Side Reactions

The electron-rich indole ring of tryptophan is highly susceptible to attack by electrophiles generated during peptide synthesis, particularly during the acidic cleavage of other protecting groups.[5][6] The N-in-Boc group effectively mitigates several critical side reactions:

-

Alkylation: During the deprotection of other Boc or t-butyl-based protecting groups with strong acids like trifluoroacetic acid (TFA), reactive tert-butyl cations are formed.[6][7] These carbocations can readily alkylate the unprotected indole ring, leading to difficult-to-remove impurities. The N-in-Boc group acts as a shield, preventing this electrophilic attack.[8]

-

Sulfonation: In syntheses involving arginine residues protected with sulfonyl-based groups (e.g., Pmc, Pbf), these protecting groups can be transferred to the tryptophan indole ring during final cleavage.[1] Protecting the indole nitrogen with a Boc group significantly minimizes this side reaction, leading to purer crude peptides and higher yields.[4]

-

Oxidation: The tryptophan indole is prone to oxidation, a reaction that is often irreversible.[6] While the Boc group itself does not directly prevent oxidation, its presence reduces the overall reactivity of the indole ring, contributing to greater stability during synthesis and workup.

The mechanism of protection and deprotection is central to the utility of the Boc group. It is stable under the basic conditions used for Fmoc group removal (e.g., piperidine in DMF) but is readily cleaved under the acidic conditions of final peptide cleavage from the resin (e.g., TFA).[4] Upon treatment with TFA, the N-in-Boc group is removed, and an intermediate carbamic acid is transiently formed, which can further protect the indole ring during the cleavage process before its final decarboxylation.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for commonly used Boc-protected tryptophan derivatives.

Table 1: Physicochemical Properties of Boc-Protected Tryptophan Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Boc-Trp-OH | 13139-14-5 | C₁₆H₂₀N₂O₄ | 304.34 | 136 (dec.) |

| Boc-Trp(Boc)-OH | 144599-95-1 | C₂₁H₂₈N₂O₆ | 404.45 | Not Available |

| Fmoc-Trp(Boc)-OH | 143824-78-6 | C₃₁H₃₀N₂O₆ | 526.58 | 90-100 |

| H-Trp(Boc)-OH | 146645-63-8 | C₁₆H₂₀N₂O₄ | 304.34 | Not Available |

Table 2: Spectroscopic Data for Fmoc-Trp(Boc)-OH

| Spectroscopic Technique | Key Data Points |

| ¹H NMR | Data available, but specific shifts vary with solvent and instrument. |

| ¹³C NMR | Data available, but specific shifts vary with solvent and instrument. |

| Mass Spectrometry (MS) | Calculated m/z: 526.21 [M+H]⁺. Data available through various chemical suppliers. |

| Infrared (IR) Spectroscopy | Conforms to structure. Data available through various chemical suppliers. |

Table 3: Representative Reaction Yields

| Reaction | Starting Material | Product | Typical Yield (%) |

| Nα-Boc Protection | L-Tryptophan | Boc-Trp-OH | 69%[9] |

| N-in-Boc Protection | Fmoc-Trp-OH | Fmoc-Trp(Boc)-OH | Yields vary depending on the specific synthetic route. |

Experimental Protocols

Detailed methodologies are crucial for the successful application of Boc-protected tryptophan in peptide synthesis.

Protocol 1: Synthesis of Nα-Boc-L-tryptophan (Boc-Trp-OH)

This protocol describes the protection of the α-amino group of L-tryptophan.

Materials:

-

L-Tryptophan

-

Di-tert-butyl dicarbonate (Boc₂O)

-

1 M Sodium Hydroxide (NaOH)

-

Dioxane

-

Water

-

Ethyl Acetate (EtOAc)

-

Hydrochloric Acid (HCl)

Procedure:

-

Dissolve L-tryptophan (10.2 g, 50 mmol) in a 1:1 mixture of water and dioxane (200 mL).[9]

-

To this solution, add di-tert-butyl dicarbonate (10.09 g, 50 mmol) and 1 M NaOH (50 mL).[9]

-

Stir the mixture at room temperature for 24 hours.[9]

-

After 24 hours, adjust the pH of the reaction mixture to 2.4 by adding aqueous HCl.[9]

-

Extract the mixture with ethyl acetate (2 x 150 mL).[9]

-

Combine the organic phases and evaporate to dryness to yield N-Boc-L-tryptophan as a white solid.[9]

-

Expected Yield: Approximately 10.5 g (69%).[9]

Protocol 2: General Procedure for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Trp(Boc)-OH

This protocol outlines the incorporation of an N-in-Boc-protected tryptophan residue into a growing peptide chain using Fmoc chemistry.

Materials:

-

Fmoc-protected amino acid-loaded resin

-

20% Piperidine in Dimethylformamide (DMF)

-

Fmoc-Trp(Boc)-OH

-

Coupling reagents (e.g., HBTU, HOBt)

-

N,N'-Diisopropylethylamine (DIPEA)

-

DMF

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the resin in DMF in a peptide synthesis vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes to remove the N-terminal Fmoc group.[10] Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: a. In a separate vial, dissolve Fmoc-Trp(Boc)-OH (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.[11] b. Add DIPEA (6 equivalents) to activate the amino acid.[10] c. Add the activated amino acid solution to the deprotected resin. d. Allow the coupling reaction to proceed for 1-2 hours.[10]

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.[10] If the test is positive, repeat the coupling step.

-

Repeat the deprotection and coupling cycle for subsequent amino acids.

Protocol 3: Cleavage and N-in-Boc Deprotection

This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the N-in-Boc and other side-chain protecting groups.

Materials:

-

Peptide-resin

-

Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) 82.5:5:5:5:2.5)[10]

-

Cold diethyl ether

Procedure:

-

Dry the synthesized peptide-resin thoroughly.

-

Add the cleavage cocktail to the resin. For peptides containing sensitive residues like tryptophan, a scavenger-containing cocktail like Reagent K is highly recommended.[10][12]

-

Allow the cleavage reaction to proceed for 2-3 hours at room temperature.[10]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

Visualizing the Core Concepts

Diagrams created using Graphviz provide a clear visual representation of the key processes and logical relationships involved in the use of the Boc protecting group on tryptophan.

References

- 1. peptide.com [peptide.com]

- 2. H-Trp(Boc)-OH - SRIRAMCHEM [sriramchem.com]

- 3. Fmoc-Trp(Boc)-OH [myskinrecipes.com]

- 4. Fmoc-Trp(Boc)-OH - SRIRAMCHEM [sriramchem.com]

- 5. peptide.com [peptide.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Article | KnE Open [kneopen.com]

- 12. benchchem.com [benchchem.com]

H-Trp(Boc)-OH: A Technical Guide for Peptide Synthesis

For researchers, scientists, and professionals in drug development, the synthesis of high-purity peptides is a cornerstone of their work. The selection of appropriate protected amino acids is critical to the success of solid-phase peptide synthesis (SPPS). This guide provides an in-depth look at H-Trp(Boc)-OH, a key building block for incorporating tryptophan into peptides, with a focus on its application in Fmoc-based SPPS.

Tryptophan, with its nucleophilic indole side chain, is susceptible to modification during peptide synthesis, particularly during the acidic conditions of cleavage from the resin. The use of a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen, as in H-Trp(Boc)-OH, is a widely adopted strategy to prevent unwanted side reactions and ensure the integrity of the final peptide product.[1][2]

Physicochemical Properties of H-Trp(Boc)-OH

A summary of the key physicochemical properties of H-Trp(Boc)-OH is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₆H₂₀N₂O₄ |

| Molecular Weight | 304.34 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, DMSO, and other common peptide synthesis solvents |

The Importance of Tryptophan Side-Chain Protection

The indole ring of tryptophan is prone to alkylation by carbocations generated during the cleavage of other side-chain protecting groups, such as the Pbf group on arginine.[3] This can lead to the formation of impurities that are difficult to remove during purification. The Boc group on the tryptophan side chain in H-Trp(Boc)-OH provides a shield against these electrophilic attacks.[1][3]

During the final cleavage with trifluoroacetic acid (TFA), the Boc group is removed, but it provides protection during the critical phases of peptide chain elongation and deprotection of other residues. This strategy is particularly recommended for the synthesis of peptides containing both tryptophan and arginine to minimize side reactions and produce purer crude peptides in higher yield.[3]

Experimental Protocols

The following are detailed methodologies for the key steps involving H-Trp(Boc)-OH in Fmoc-based solid-phase peptide synthesis.

Coupling of H-Trp(Boc)-OH

This protocol describes a standard coupling procedure using HBTU as the activating agent.

Materials:

-

Fmoc-protected peptide-resin with a free N-terminal amine

-

H-Trp(Boc)-OH

-

N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Reaction vessel for SPPS

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide by treating it with 20% piperidine in DMF. This is typically done in two steps: a short treatment of 1-5 minutes followed by a longer treatment of 15-20 minutes.

-

Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine and byproducts.

-

Coupling:

-

In a separate vial, dissolve H-Trp(Boc)-OH (2-4 equivalents relative to the resin loading), HBTU (1.9-3.9 equivalents), and DIPEA (4-8 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative method such as the Kaiser test. A negative Kaiser test (the beads remain colorless or yellow) indicates that all free primary amines have reacted.

-

Washing: After a successful coupling, wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

Final Cleavage and Deprotection of the Tryptophan Side Chain

This protocol outlines the cleavage of the peptide from the resin and the simultaneous removal of the Boc group from the tryptophan side chain.

Materials:

-

Peptidyl-resin

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) (scavenger)

-

Water (scavenger)

-

Cold diethyl ether

-

Centrifuge tubes

Procedure:

-

Resin Preparation: Wash the fully synthesized peptidyl-resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of TFA, TIS, and water in a ratio of 95:2.5:2.5 (v/v/v). The scavengers (TIS and water) are crucial to trap the reactive carbocations generated during the cleavage and deprotection, thus preventing re-alkylation of the tryptophan indole ring.[1]

-

Cleavage and Deprotection:

-

Add the cleavage cocktail to the dried peptidyl-resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

-

Peptide Isolation:

-

Pellet the precipitated peptide by centrifugation.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.

-

Dry the crude peptide pellet under vacuum.

-

Expected Outcomes and Data Presentation

The use of H-Trp(Boc)-OH is expected to result in a higher purity of the crude peptide compared to using unprotected tryptophan, especially in sequences containing arginine.[3] However, the final yield and purity are highly dependent on the specific peptide sequence, the efficiency of each coupling step, and the purification method.

| Parameter | Expected Outcome with H-Trp(Boc)-OH | Potential Issues |

| Crude Peptide Purity (by HPLC) | Higher purity with fewer side-product peaks related to tryptophan modification. | Incomplete coupling can lead to deletion sequences. Incomplete deprotection can result in modified peptides. |

| Final Yield | Generally higher recovery after purification due to a cleaner crude product. | Yield can be affected by the efficiency of each coupling and cleavage step, as well as losses during purification. |

Visualizing the Process in Peptide Synthesis

To better understand the role of H-Trp(Boc)-OH in peptide synthesis, the following diagrams illustrate the overall workflow and the specific chemical transformations.

Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating H-Trp(Boc)-OH.

Caption: Structure of H-Trp(Boc)-OH and its deprotection mechanism. (Note: Image placeholders would be replaced with actual chemical structure images in a final document.)

References

The Antiproliferative Potential of H-Trp(Boc)-OH: A Technical Overview for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of the antiproliferative properties of N-α-tert-Butoxycarbonyl-L-tryptophan (H-Trp(Boc)-OH). Directed at researchers, scientists, and professionals in drug development, this document synthesizes the available, albeit limited, data on the cytotoxic effects of this compound, details relevant experimental methodologies, and explores its potential mechanisms of action.

Introduction

H-Trp(Boc)-OH, a protected derivative of the essential amino acid L-tryptophan, is widely utilized as a fundamental building block in peptide synthesis.[1][2] Beyond its established role in synthetic chemistry, emerging, yet largely uncorroborated, evidence suggests that H-Trp(Boc)-OH may possess intrinsic antiproliferative and cytotoxic properties against cancer cells.[3] This document aims to consolidate the existing information and provide a framework for future investigation into its potential as a therapeutic agent.

Antiproliferative Activity: A Survey of Available Data

Direct, peer-reviewed evidence detailing the antiproliferative effects of H-Trp(Boc)-OH is currently scarce in publicly accessible literature. A commercially available source describes the molecule as having "cytotoxic and antiproliferative effects on cancer cells in culture".[3] However, this claim is not substantiated with specific quantitative data, such as IC50 values, or citations to primary research.

While direct studies on H-Trp(Boc)-OH are lacking, research on its derivatives offers indirect insight. A study on 1-alkyl-tryptophan analogs, synthesized from N-Boc-L-tryptophan, demonstrated that these modified compounds inhibited the proliferation of SGC7901 and HeLa cancer cell lines in a dose-dependent manner.[4] The most potent analog, 1-butyltryptophan (1-BT), showed significant cytotoxicity at concentrations of 1 mmol/L and 2 mmol/L.[4] This suggests that the tryptophan scaffold, even when modified, can serve as a basis for developing antiproliferative agents.

Table 1: Summary of Antiproliferative Activity of 1-Alkyl-Tryptophan Analogs (Derived from H-Trp(Boc)-OH)

| Compound | Cell Line | Concentration | Inhibition of Proliferation |

| 1-Ethyl-tryptophan (1-ET) | SGC7901, HeLa | 2 mmol/L | Efficient Inhibition |

| 1-Propyl-tryptophan (1-PT) | SGC7901, HeLa | 2 mmol/L | Efficient Inhibition |

| 1-Isopropyl-tryptophan (1-isoPT) | SGC7901, HeLa | 2 mmol/L | Efficient Inhibition |

| 1-Butyl-tryptophan (1-BT) | SGC7901, HeLa | 1 mmol/L, 2 mmol/L | Most Powerful Cytotoxicity |

Data extracted from a study on 1-alkyl-tryptophan analogs, which used H-Trp(Boc)-OH as a starting material. The antiproliferative activity of H-Trp(Boc)-OH itself was not reported.[4]

Postulated Mechanisms of Action

The precise mechanisms by which H-Trp(Boc)-OH might exert antiproliferative effects remain to be elucidated. One supplier suggests two potential, yet unverified, mechanisms:

-

Alkylation: The compound may act as an alkylating agent, leading to the damage of cellular macromolecules such as DNA, which can trigger cell death.[3]

-

Enzyme Inhibition: It is postulated to be an analog of desotamide and may inhibit DNA polymerase α, an enzyme crucial for DNA replication.[3] Inhibition of this enzyme would halt cell proliferation.

It is critical to emphasize that these proposed mechanisms are speculative and require rigorous experimental validation.

Experimental Protocols

To facilitate further research into the antiproliferative properties of H-Trp(Boc)-OH, this section provides a detailed methodology for a key in vitro assay.

Cell Proliferation Assay (MTT Assay)

This protocol is adapted from the methodology used to evaluate the antiproliferative effects of 1-alkyl-tryptophan analogs.[4]

Objective: To determine the effect of H-Trp(Boc)-OH on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., SGC7901, HeLa)

-

RPMI-1640 medium

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin solution

-

H-Trp(Boc)-OH

-

Dimethyl sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete RPMI-1640 medium (containing 10% FBS and 1% penicillin-streptomycin).

-

Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of H-Trp(Boc)-OH in DMSO. Dilute the stock solution with the medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of medium containing various concentrations of H-Trp(Boc)-OH. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Workflow for the MTT-based cell proliferation assay.

Potential Signaling Pathways: A Hypothetical Framework

Given the lack of specific mechanistic data for H-Trp(Boc)-OH, we can propose a hypothetical signaling pathway for its potential antiproliferative action based on common mechanisms of cytotoxic compounds. This framework can guide future experimental design.

If H-Trp(Boc)-OH acts as a DNA damaging agent (as suggested by the alkylation hypothesis), it could trigger the DNA damage response (DDR) pathway.

Hypothetical DNA damage response pathway initiated by H-Trp(Boc)-OH.

Conclusion and Future Directions

The exploration of H-Trp(Boc)-OH as a potential antiproliferative agent is in its infancy. While its derivatives have shown promise, direct evidence for the activity of the parent compound is lacking. Future research should focus on:

-

Systematic Screening: Evaluating the cytotoxic effects of H-Trp(Boc)-OH across a diverse panel of cancer cell lines to determine its potency and selectivity.

-

Mechanism of Action Studies: Investigating the molecular mechanisms underlying its potential antiproliferative activity, including its effects on the cell cycle, apoptosis, and specific signaling pathways.

-

In Vivo Studies: If significant in vitro activity is confirmed, preclinical in vivo studies will be necessary to assess its efficacy and safety in animal models.

This technical guide serves as a call to the research community to further investigate the therapeutic potential of H-Trp(Boc)-OH, a readily available and synthetically versatile molecule.

References

- 1. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 2. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 3. H-Trp(Boc)-OH | 146645-63-8 | FN48185 | Biosynth [biosynth.com]

- 4. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Boc vs. Fmoc Solid-Phase Peptide Synthesis Strategies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the two predominant strategies in solid-phase peptide synthesis (SPPS): the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) approaches. This document will delve into the core chemical principles, advantages, and disadvantages of each methodology, offering a valuable resource for researchers, scientists, and professionals involved in drug development and peptide chemistry.

Core Principles: A Tale of Two Chemistries

The fundamental distinction between Boc and Fmoc solid-phase peptide synthesis lies in their orthogonal protection strategies, which dictate the reagents and conditions employed throughout the synthesis process.[1]